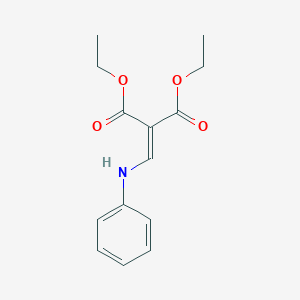

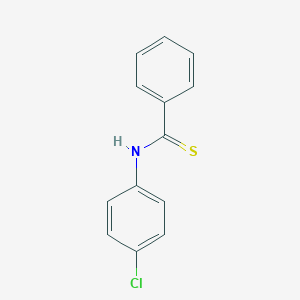

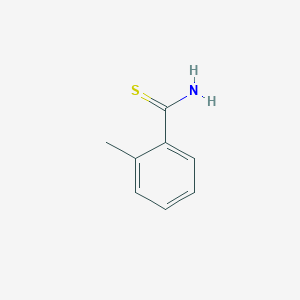

N-(4-chlorophenyl)benzenecarbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-chlorophenyl)benzenecarbothioamide, also known as SN-38, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment. SN-38 is a derivative of irinotecan, a chemotherapy drug used to treat various types of cancer, including colorectal, lung, and ovarian cancer.

Wirkmechanismus

N-(4-chlorophenyl)benzenecarbothioamide inhibits topoisomerase I by binding to the enzyme-DNA complex, preventing the enzyme from resealing the DNA strand that it has cut. This results in the accumulation of DNA strand breaks, which triggers cell death pathways in cancer cells. N-(4-chlorophenyl)benzenecarbothioamide is also known to induce apoptosis, a process of programmed cell death, in cancer cells.

Biochemische Und Physiologische Effekte

N-(4-chlorophenyl)benzenecarbothioamide has been shown to have potent antitumor activity in preclinical studies. It has been shown to inhibit the growth of various types of cancer cells, including those that are resistant to other chemotherapy drugs. N-(4-chlorophenyl)benzenecarbothioamide has also been shown to have a favorable pharmacokinetic profile, with a long half-life and high bioavailability.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-chlorophenyl)benzenecarbothioamide is a potent chemotherapy drug that has shown promising results in preclinical studies. However, it has several limitations for lab experiments. N-(4-chlorophenyl)benzenecarbothioamide is highly toxic and can cause severe side effects, including myelosuppression, diarrhea, and neutropenia. N-(4-chlorophenyl)benzenecarbothioamide also has poor solubility, which can limit its use in certain experimental settings.

Zukünftige Richtungen

Despite its limitations, N-(4-chlorophenyl)benzenecarbothioamide has shown promising results in preclinical studies and has the potential to be developed into an effective chemotherapy drug for the treatment of cancer. Future research should focus on developing new formulations of N-(4-chlorophenyl)benzenecarbothioamide that have improved solubility and lower toxicity. Additionally, research should be conducted to identify biomarkers that can predict the response of cancer cells to N-(4-chlorophenyl)benzenecarbothioamide, which can help to identify patients who are most likely to benefit from the drug. Finally, clinical trials should be conducted to evaluate the safety and efficacy of N-(4-chlorophenyl)benzenecarbothioamide in humans, with the aim of developing it into an approved chemotherapy drug for the treatment of cancer.

Synthesemethoden

N-(4-chlorophenyl)benzenecarbothioamide is synthesized by hydrolyzing irinotecan, which is a prodrug that is converted to N-(4-chlorophenyl)benzenecarbothioamide in the body. The hydrolysis process involves the removal of a sugar molecule from irinotecan, resulting in the formation of N-(4-chlorophenyl)benzenecarbothioamide. N-(4-chlorophenyl)benzenecarbothioamide can also be synthesized directly from camptothecin, a natural product found in the bark of the Camptotheca acuminata tree. However, the direct synthesis of N-(4-chlorophenyl)benzenecarbothioamide from camptothecin is challenging due to its low yield and the need for multiple steps.

Wissenschaftliche Forschungsanwendungen

N-(4-chlorophenyl)benzenecarbothioamide has been extensively studied for its potential applications in cancer treatment. It has been shown to have potent antitumor activity against various types of cancer, including colorectal, lung, breast, and ovarian cancer. N-(4-chlorophenyl)benzenecarbothioamide works by inhibiting topoisomerase I, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase I, N-(4-chlorophenyl)benzenecarbothioamide prevents cancer cells from dividing and proliferating, leading to their death.

Eigenschaften

CAS-Nummer |

5310-28-1 |

|---|---|

Produktname |

N-(4-chlorophenyl)benzenecarbothioamide |

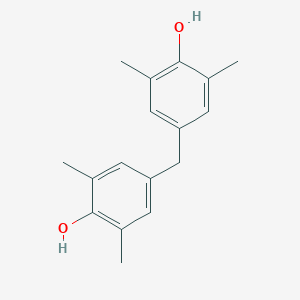

Molekularformel |

C13H10ClNS |

Molekulargewicht |

247.74 g/mol |

IUPAC-Name |

N-(4-chlorophenyl)benzenecarbothioamide |

InChI |

InChI=1S/C13H10ClNS/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16) |

InChI-Schlüssel |

QTQYTNZDYLXLPM-UHFFFAOYSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)Cl)S |

SMILES |

C1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)Cl |

Kanonische SMILES |

C1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)Cl |

Andere CAS-Nummern |

5310-28-1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B188735.png)